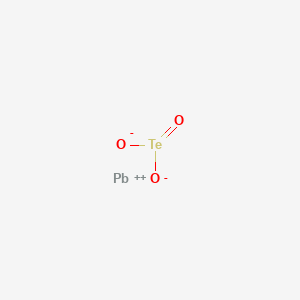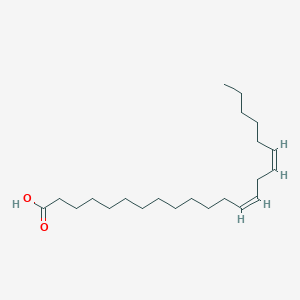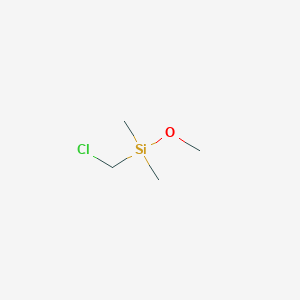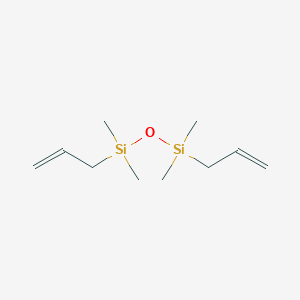
Lead(II) tellurite
描述
Lead(II) tellurite is a chemical compound composed of lead and tellurium with the chemical formula PbTeO3. It is known for its unique properties and applications in various fields, including materials science and chemistry. This compound is typically found in crystalline form and is characterized by its stability and specific reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Lead(II) tellurite can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis. One common method involves the reaction of lead(II) oxide (PbO) with tellurium dioxide (TeO2) at elevated temperatures. The reaction is typically carried out in a furnace at temperatures ranging from 500°C to 700°C. The resulting product is then cooled slowly to form crystalline this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The raw materials, lead(II) oxide and tellurium dioxide, are mixed in precise stoichiometric ratios and subjected to controlled heating in large furnaces. The process is carefully monitored to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions: Lead(II) tellurite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) tellurite under specific conditions.
Reduction: It can be reduced to elemental lead and tellurium in the presence of strong reducing agents.
Substitution: this compound can participate in substitution reactions where other elements or compounds replace the tellurium or lead atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) are employed.
Substitution: Various halides or other metal salts can be used in substitution reactions.
Major Products:
Oxidation: Lead(IV) tellurite (PbTeO4)
Reduction: Elemental lead (Pb) and tellurium (Te)
Substitution: Compounds such as lead(II) chloride (PbCl2) or tellurium halides
科学研究应用
Lead(II) tellurite has several applications in scientific research, including:
Materials Science: It is used in the development of advanced materials with specific electrical and thermal properties.
Chemistry: this compound is studied for its reactivity and potential use in various chemical reactions.
Biology and Medicine:
Industry: It is used in the production of specialized glass and ceramics with unique optical properties.
作用机制
The mechanism by which lead(II) tellurite exerts its effects is primarily related to its chemical reactivity. In oxidation reactions, it acts as an electron donor, while in reduction reactions, it serves as an electron acceptor. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
相似化合物的比较
Lead(II) tellurite can be compared with other similar compounds, such as:
Lead(II) oxide (PbO): Similar in terms of lead content but lacks the tellurium component.
Tellurium dioxide (TeO2): Contains tellurium but no lead.
Lead(II) selenite (PbSeO3): Similar structure but contains selenium instead of tellurium.
Lead(II) sulfate (PbSO4): Contains sulfur instead of tellurium.
Uniqueness: this compound is unique due to its specific combination of lead and tellurium, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
属性
IUPAC Name |
lead(2+);tellurite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O3Te.Pb/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDXNCYQHUQTHQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Te](=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3PbTe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065958 | |
| Record name | Lead(II) tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15851-47-5 | |
| Record name | Telluric acid (H2TeO3), lead(2+) salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telluric acid (H2TeO3), lead(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead(II) tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead(2+) tellurium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Nitroimidazo[1,2-b]pyridazine](/img/structure/B98374.png)


![1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B98377.png)

![ethyl-[[ethyl(methoxy)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-methoxy-sulfanylidene-λ5-phosphane](/img/structure/B98385.png)
![3,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene](/img/structure/B98387.png)


